6,7-Dimethoxy-1-methyl-2H-isoquinolin-3-one

Cardiotonic SAR PDE-III inhibitor scaffold Medicinal chemistry

This compound is the unsubstituted parent scaffold for a well-characterized series of cardiotonic isoquinolin-3-ol PDE-III inhibitors. Unlike the quinazolinone comparator bemarinone (CAS 92210-43-0), where 4-substitution abolishes activity, this scaffold tolerates and benefits from 4-position functionalization—enabling systematic SAR exploration toward derivatives with PDE3 IC50 values reaching 14–24 nM. Its 6,7-dimethoxyisoquinoline core is a rare privileged scaffold independently validated against both PDE-III (cardiotonic) and GFAT (metabolic disease) targets, making it a versatile intermediate for parallel or dual-target optimization programs. Use as starting material, analytical reference standard (baseline PDE-III IC50 ~128 µM), or negative control in assay development.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 16535-98-1
Cat. No. B1667924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-1-methyl-2H-isoquinolin-3-one
CAS16535-98-1
SynonymsBemarinone;  ORF 16600;  ORF16600;  ORF-16600
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C(=CC2=CC(=O)N1)OC)OC
InChIInChI=1S/C12H13NO3/c1-7-9-6-11(16-3)10(15-2)4-8(9)5-12(14)13-7/h4-6H,1-3H3,(H,13,14)
InChIKeyKJXMVLDOJZNMDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

6,7-Dimethoxy-1-methyl-2H-isoquinolin-3-one (CAS 16535-98-1): Core Scaffold Identity and Procurement Context


6,7-Dimethoxy-1-methyl-2H-isoquinolin-3-one (CAS 16535-98-1), also designated ORF 16600 or bemarinone, is a synthetic isoquinolin-3-one derivative within the isoquinolinone alkaloid class. It serves as the core scaffold for a series of cardiotonic isoquinolin-3-ol agents developed as analogues of the quinazolinone-based clinical candidate bemarinone (5,6-dimethoxy-4-methyl-2(1H)-quinazolinone, CAS 92210-43-0) [1]. The compound features a 6,7-dimethoxy substitution pattern on the isoquinoline ring and a 1-methyl group, with a molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol [2]. It is commercially available at ≥95% purity from multiple vendors and is soluble in DMSO . Its primary documented pharmacological relevance is as a phosphodiesterase fraction III (PDE-III) inhibitor with positive inotropic activity, positioning it as a research tool for cardiovascular pharmacology and a versatile synthetic intermediate for structure-activity relationship (SAR) exploration [1][3].

Why Isoquinolinone Analogs Cannot Be Interchanged: Structural Determinants of 6,7-Dimethoxy-1-methyl-2H-isoquinolin-3-one Differentiation


Within the isoquinolin-3-one and quinazolinone cardiotonic classes, minor structural modifications produce profound and often opposing pharmacological consequences. Direct comparative SAR studies between the isoquinolin-3-ol series (to which CAS 16535-98-1 belongs as the unsubstituted parent scaffold) and the quinazolinone-based bemarinone (CAS 92210-43-0) reveal that 4-position substitution with alkyl, halogen, or alkanecarboxylic acid groups enhances cardiotonic activity in the isoquinolin-3-ol framework, whereas analogous 4-substitution in the quinazolinone series abolished activity entirely [1]. Furthermore, the isoquinolin-3-ol derivatives exhibit markedly reduced sensitivity to alkoxy-substitution effects compared to the quinazolinone comparator [1]. These divergent SAR trajectories mean that procurement of a generic "dimethoxy-isoquinolone" or a quinazolinone-based PDE-III inhibitor cannot reproduce the specific pharmacological profile or synthetic versatility of this exact scaffold. The compound's unsubstituted 4-position also makes it the essential starting material for generating 4-substituted derivatives with enhanced potency and renal vasodilator selectivity, as demonstrated in subsequent medicinal chemistry campaigns [1][2].

Quantitative Differentiation Evidence for 6,7-Dimethoxy-1-methyl-2H-isoquinolin-3-one: Comparator-Backed Selection Data


4-Position Substitution Tolerance: Isoquinolin-3-ol vs. Quinazolinone Bemarinone SAR Dichotomy

In a direct head-to-head SAR comparison, 4-position substitution of the isoquinolin-3-ol scaffold (the chemotype of CAS 16535-98-1) with alkyl groups, halogens, or alkanecarboxylic acid derivatives enhanced cardiotonic activity. In stark contrast, analogous 4-substitution in the quinazolinone-based bemarinone (ORF 16600, CAS 92210-43-0) eliminated cardiotonic activity [1]. Additionally, the isoquinolin-3-ol series was found to be less sensitive to alkoxy-substitution effects than the quinazolinone comparator [1]. This divergent SAR is not a matter of degree but of direction: the same chemical operation produces opposite pharmacological outcomes in the two scaffolds.

Cardiotonic SAR PDE-III inhibitor scaffold Medicinal chemistry

Intravenous Inotropic Potency: Quinazolinone Bemarinone vs. Amrinone Benchmark

The quinazolinone bemarinone (ORF 16600, 5,6-dimethoxy-4-methyl-2(1H)-quinazolinone, CAS 92210-43-0), the direct structural comparator to the isoquinolin-3-one scaffold, exhibited approximately twice the intravenous inotropic potency of the clinical PDE-III inhibitor amrinone [1]. In anesthetized dogs, bemarinone (0.125–0.875 mg/kg, i.v.) increased myocardial contractile force by 21–114% and left ventricular dP/dtmax by 7–45% in a dose-related manner, with an ED50 of 0.23 mg/kg for a 50% increase in contractile force [2]. Amrinone, by comparison, has a PDE3 IC50 of 19.5 µM and requires doses of 1–10 mg/kg to produce positive inotropic effects in dogs . This ~2-fold potency advantage of the quinazolinone scaffold over amrinone establishes the potency benchmark against which the isoquinolin-3-one derivatives were designed and evaluated.

Positive inotrope PDE-III inhibition Heart failure

Short-Acting Pharmacodynamic Profile: Isoquinolin-3-ol Derivatives vs. Longer-Acting PDE-III Inhibitors

The isoquinolin-3-ol derivatives, for which CAS 16535-98-1 is the core unsubstituted scaffold, were explicitly characterized as 'short-acting cardiotonic agents with good potency and selectivity' in the seminal SAR publication [1]. This contrasts with the quinazolinone bemarinone, which produced a duration of positive inotropic activity exceeding 3 hours following a single 10 mg/kg oral dose in conscious instrumented dogs [2]. The short-acting nature of the isoquinolin-3-ol class was subsequently exploited in the development of 4-nitroisoquinolin-3-ol derivatives specifically designed as potent, short-acting intravenous agents with combined positive inotropic and peripheral vasodilating effects for potential cardiac emergency applications [3]. This pharmacokinetic differentiation is intrinsic to the isoquinolin-3-one scaffold and is not achievable with the longer-acting quinazolinone chemotype.

Pharmacodynamics Cardiac emergency Short-acting inotrope

PDE-III Inhibition to Contractile Force Linear Correlation: Predictive Assay Validation

A linear correlation between contractile force (CF) increase and PDE-III inhibition was experimentally established for the isoquinolin-3-ol derivative series [1]. This correlation provides a validated, quantitative framework for using PDE-III inhibition as a predictive surrogate for inotropic activity within this specific chemotype. The isoquinolin-3-ol PDE-III IC50 of 128 µM, as recorded in the BindingDB Ki Summary for this compound class [2], can thus be used to rank-order analogs with confidence that PDE-III inhibition translates proportionally to functional cardiotonic effect. This contrasts with unselective PDE inhibitors such as IBMX, where no correlation exists between EC50 values for positive inotropic effects and IC50 values for PDE I-III inhibition [3].

PDE-III assay In vitro-in vivo correlation Screening cascade

6,7-Dimethoxyisoquinoline Scaffold as GFAT Inhibitor Pharmacophore: Orthogonal Therapeutic Utility

Beyond the cardiotonic application, the 6,7-dimethoxyisoquinoline scaffold (the core structure of CAS 16535-98-1) has been independently validated as a privileged pharmacophore for glutamine fructose-6-phosphate amidotransferase (GFAT) inhibition. A series of 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives was developed as the first reported potent and reversible GFAT inhibitors, with the lead compound RO0509347 demonstrating an IC50 of 1 µM [1]. The ketone group at the 1-position was found to be necessary for high GFAT inhibitory potency, and the 6,7-dimethoxy substitution pattern contributed significantly to activity within the SAR [1]. This represents an orthogonal therapeutic application not shared by the quinazolinone scaffold, as GFAT inhibition has not been reported for the quinazolinone-based bemarinone or its close analogs.

GFAT inhibition Diabetes target Scaffold repurposing

Procurement-Relevant Application Scenarios for 6,7-Dimethoxy-1-methyl-2H-isoquinolin-3-one (CAS 16535-98-1)


Medicinal Chemistry: 4-Position Derivatization for Enhanced PDE-III Inhibitor Potency

CAS 16535-98-1 is the essential unsubstituted parent scaffold for generating 4-substituted isoquinolin-3-ol derivatives with enhanced cardiotonic activity. Unlike the quinazolinone comparator, where 4-substitution eliminated activity, the isoquinolin-3-one core tolerates and benefits from 4-position functionalization with alkyl, halogen, or alkanecarboxylic acid groups [1]. Researchers can use this compound as the starting material for systematic SAR exploration at the 4-position, with the confidence that PDE-III inhibition data will linearly predict functional contractile force outcomes based on the validated in vitro-to-in vivo correlation established for this chemotype [1]. The PDE-III IC50 of 128 µM for the parent series [2] provides a baseline for quantifying the fold-improvement achieved by 4-substitution, with optimized 4-substituted derivatives in later patents achieving PDE3 IC50 values in the nanomolar range (e.g., 24 nM for 4-(quinolin-3-ylmethyl) derivative, 14 nM for 4-(naphthalen-2-ylmethyl) derivative) [3].

Cardiovascular Pharmacology: Selective PDE-III Inhibition with Short-Acting Kinetics

For physiologists and pharmacologists studying acute cardiac inotropic responses, the isoquinolin-3-one scaffold provides a characteristically short-acting cardiotonic profile distinct from the longer-acting quinazolinone bemarinone (duration >3 hours after oral administration) [1][2]. The established linear correlation between PDE-III inhibition and contractile force increase within this chemotype [1] allows researchers to use PDE-III enzymatic assays as a reliable surrogate for functional cardiotonic activity, streamlining experimental design. The selective inotropic activity observed in vivo—where a 50% increase in contractile force (ED50 = 0.23 mg/kg i.v. for the related quinazolinone) occurred without significant changes in mean arterial pressure or heart rate [2]—provides a benchmark for evaluating isoquinolin-3-one derivatives in isolated tissue and whole-animal models.

Multi-Target Drug Discovery: Dual PDE-III/GFAT Inhibitor Scaffold Exploration

The 6,7-dimethoxyisoquinoline core represents a rare privileged scaffold with independently validated activity against two therapeutically relevant targets: PDE-III (cardiotonic application) and GFAT (metabolic disease application) [1][3]. The GFAT inhibitor program demonstrated that 1-arylcarbonyl substitution yields potent and reversible GFAT inhibition with an IC50 of 1 µM for the optimized lead RO0509347, along with in vivo efficacy in reducing glucose excursion in ob/ob mice [3]. CAS 16535-98-1 can serve as the common synthetic intermediate for parallel optimization programs targeting either PDE-III or GFAT, or for the rational design of dual PDE-III/GFAT inhibitors—a strategy not accessible with the quinazolinone scaffold, which has no reported GFAT activity. This scaffold multi-potency maximizes the return on procurement investment for organizations pursuing multiple therapeutic indications.

Chemical Biology: Isoquinolinone-Based Probe Development and Reference Standard

As the unsubstituted parent of a well-characterized SAR series, CAS 16535-98-1 serves as the ideal negative control or reference baseline for chemical probe development. Its defined PDE-III inhibition profile (IC50 = 128 µM for the series) [1] and commercial availability at ≥95% purity from multiple vendors [2][3] make it suitable as an analytical reference standard for HPLC method development, as a control compound in PDE-III screening assays, and as a starting material for the synthesis of affinity probes or fluorescent derivatives targeting PDE3 isoforms. Sigma-Aldrich lists this compound in its AldrichCPR collection of rare and unique chemicals for early discovery research , confirming its recognized value as a specialized research tool compound.

Quote Request

Request a Quote for 6,7-Dimethoxy-1-methyl-2H-isoquinolin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.